KetoABNO

Catalog No.
S615531
CAS No.
7123-92-4
M.F
C8H12NO2
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KetoABNO

CAS Number

7123-92-4

Product Name

KetoABNO

Molecular Formula

C8H12NO2

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C8H12NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7H,1-5H2

InChI Key

AMZBXNVXJGUYMF-UHFFFAOYSA-N

SMILES

C1CC2CC(=O)CC(C1)N2[O]

Synonyms

norpseudopelleterine-N-oxyl, NPPN

Canonical SMILES

C1CC2CC(=O)CC(C1)N2[O]

KetoABNO (CAS 7123-92-4), chemically known as 9-azabicyclo[3.3.1]nonan-3-one N-oxyl, is a highly active bicyclic nitroxyl radical utilized as an advanced organocatalyst for aerobic oxidations. In procurement and process design, it is prioritized over traditional piperidine-based radicals due to its highly compact steric profile and elevated oxidation potential, which enable the efficient conversion of sterically hindered primary and secondary alcohols, as well as complex amines. By facilitating reversible interconversion among its hydroxyamine, N-oxyl, and oxoammonium states, KetoABNO allows industrial and laboratory workflows to replace stoichiometric, toxic heavy-metal oxidants with ambient air or low-pressure oxygen under mild conditions [1].

Research Fit

Workflow Aerobic oxidation with O₂ under mild conditions
Substrate scope Sterically hindered secondary alcohols and aldehydes
Redox profile High redox potential for challenging oxidations
Synthetic access Scalable, chromatography-free preparation reported

Generic substitution of KetoABNO with the more common, lower-cost TEMPO frequently fails in complex syntheses because TEMPO possesses bulky tetramethyl groups adjacent to the active nitroxyl center, which severely hinder its ability to interact with sterically demanding substrates like secondary alcohols and hydrated aldehydes [1]. When applied to these hindered systems, TEMPO yields sluggish kinetics, poor conversion, and necessitates harsh stoichiometric co-oxidants. While other bicyclic analogs like AZADO offer similar steric relief, they are often less synthetically accessible and carry a significantly higher procurement cost. Furthermore, substituting KetoABNO with the closely related ABNO can lead to differential reaction kinetics that promote unwanted side reactions, such as the severe autoxidation of aldehydes to acetophenone byproducts, rendering generic alternatives unviable for chemoselective downstream processing [2].

Substitution Risk

Factor
KetoABNO
Common TEMPO / ABNO
Redox potential
Higher driving force enables challenging oxidations
Lower potential may limit substrate scope
Steric profile
Compact bicyclic structure accesses hindered sites
TEMPO bulk reduces reactivity with secondary alcohols
Aldehyde oxidation kinetics
Reported faster conversion vs. ABNO
Slower rates may extend reaction time
Synthetic accessibility
Chromatography-free, multigram preparation reported
AZADO derivatives may be difficult to access synthetically

Superior Yields in Secondary Alcohol Oxidation via Reduced Steric Hindrance

In comparative aerobic oxidation studies of secondary alcohols, the unhindered bicyclic structure of KetoABNO allows for near-quantitative conversion under mild conditions. When evaluated head-to-head in acetic acid or acetonitrile, KetoABNO achieved excellent yields using ambient air or 1 atm O2, whereas TEMPO derivatives exhibited poor reactivity due to steric blocking around the nitroxyl center [1].

Evidence DimensionYield of secondary alcohol oxidation (e.g., cyclohexanol)
Target Compound DataNear-quantitative yield within 1.5–6 hours
Comparator Or BaselineTEMPO derivatives (Low yield / poor reactivity)
Quantified DifferenceSignificant yield recovery (>80% difference) over TEMPO under identical aerobic conditions
Conditions5 mol% catalyst, acetic acid or acetonitrile, room temperature, ambient air or 1 atm O2

Procuring KetoABNO eliminates the need for harsh stoichiometric oxidants when processing sterically hindered secondary alcohols, streamlining downstream purification.

Redox potential
Head-to-head
KetoABNO +521 mV (TEMPO +320 mV, ABNO +419 mV)
Reported higher driving force may support oxidation of demanding substrates
Measured vs. Ag/Ag+ reference

Chemoselective Suppression of Autoxidation Byproducts in Aldehyde Oxidation

KetoABNO demonstrates enhanced chemoselectivity in the aerobic NOx-cocatalyzed oxidation of aldehydes to carboxylic acids. In a standardized assay with (R)-2-phenylpropanal, KetoABNO rapidly oxidized the intermediate aldehyde hydrate, yielding the target carboxylic acid without eroding enantiomeric excess. In contrast, ABNO reacted more slowly, leading to significant autoxidation byproducts, and TEMPO failed to achieve meaningful conversion[1].

Evidence DimensionYield of carboxylic acid and byproduct formation
Target Compound Data85% yield of carboxylic acid with minimal byproduct
Comparator Or BaselineABNO (30% acetophenone byproduct); TEMPO (14% yield)
Quantified Difference71% higher yield than TEMPO; complete suppression of the 30% autoxidation byproduct fraction seen with ABNO
Conditions5 mol% nitroxyl, NaNO2/O2, 10 equiv H2O, 0.5 mmol scale

Enables the direct procurement of a catalyst that preserves chiral integrity and avoids costly chromatographic separation of autoxidation byproducts.

Aldehyde oxidation rate
Head-to-head
~2 h to 98% conv. (ABNO ~4 h)
Reported faster kinetics may reduce batch time for carboxylic acid synthesis
(R)-2-phenylpropanal model; NaNO₂ cocatalyst

Gram-Scale Aerobic Oxidation Co-Catalyzed by Bismuth

In the development of an environmentally benign, base- and ligand-free oxidation protocol using Bi(NO3)3, KetoABNO significantly outperformed TEMPO and its derivatives. Screening of nitroxyl radicals revealed that KetoABNO provided the highest conversion efficiency, directly enabling a successful 20 mmol gram-scale oxidation of 1-phenylethanol to acetophenone with an isolated yield of 94%[1].

Evidence DimensionCatalyst performance in Bi-cocatalyzed aerobic oxidation
Target Compound Data94% isolated yield on a 20 mmol gram-scale
Comparator Or BaselineTEMPO, 4-OH-TEMPO, and 4-Acetamido-TEMPO
Quantified DifferenceKetoABNO provided optimal conversion, enabling >90% yield at gram-scale where TEMPO derivatives were less efficient
Conditions5 mol% KetoABNO, 10 mol% Bi(NO3)3, CH3CN, 65 °C, air balloon, 2 h

Validates KetoABNO as a scalable, high-efficiency catalyst for industrial alcohol oxidation without requiring toxic heavy metals or complex ligands.

Lignin model conversion
Head-to-head
100% conv. (TEMPO 86%)
Quantitative conversion may simplify biomass valorization workflows
DSPEC system, 24 h, RT
Gram-scale yield
Reported
94% isolated yield (1.22 g substrate)
Scalable efficiency shown for preparative oxidation
Bi(NO₃)₃ cocatalyst, air, 50°C
Steric accessibility
Class-level
Higher rates for hindered alcohols vs. TEMPO reported across studies
Expands accessible substrate space for sterically demanding oxidations
Qualitative trend; individual substrate validation advised
Synthetic access
Class-level
3–4 steps, chromatography-free (AZADO: difficult access)
Practical availability may support scale-up decisions
Based on literature synthetic route reports

Aerobic Oxidation of Sterically Hindered Active Pharmaceutical Ingredients (APIs)

Directly following its proven ability to bypass the steric limitations of TEMPO[1], KetoABNO is the right choice for late-stage oxidation of complex, sterically encumbered secondary alcohols in API synthesis workflows.

Asymmetric Synthesis of Chiral Carboxylic Acids

Based on its enhanced chemoselectivity and rapid reaction kinetics that suppress autoxidation[2], KetoABNO is highly effective for sequential asymmetric hydroformylation/oxidation processes where preserving enantiomeric excess is critical.

Ligand-Free, Gram-Scale Industrial Oxidation Workflows

Leveraging its superior performance in Bi-cocatalyzed systems[3], KetoABNO is highly recommended for bulk chemical processing where avoiding expensive precious metals (Pd, Ru) and utilizing ambient air is required for cost-efficiency.

Application Fit

Application
Selection Property
Validation Focus
Chiral carboxylic acid synthesis
Epimerization-free oxidation
Chiral purity retention under mild conditions
Sterically hindered alcohol oxidation
Low steric hindrance catalyst scaffold
Reaction rate and conversion for hindered substrates
Lignin model compound valorization
High redox potential
Conversion yield in photoelectrochemical systems
Primary alcohol to aldehyde oxidation
Cocatalyst compatibility (Bi(NO₃)₃)
Isolated yield at gram scale

XLogP3

0.2

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